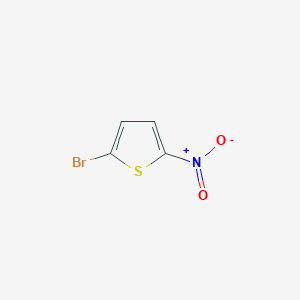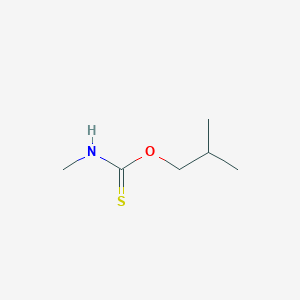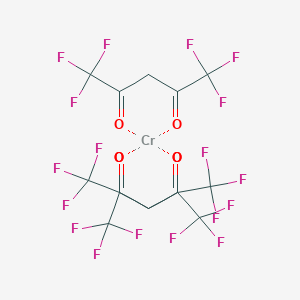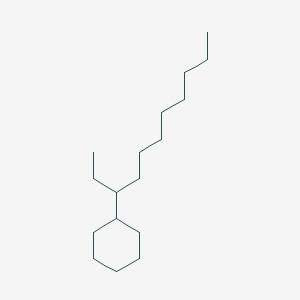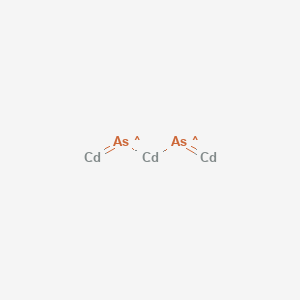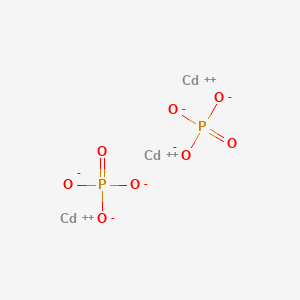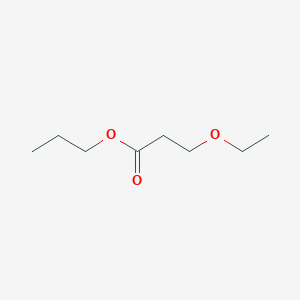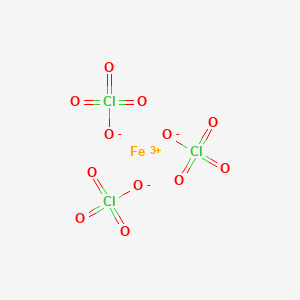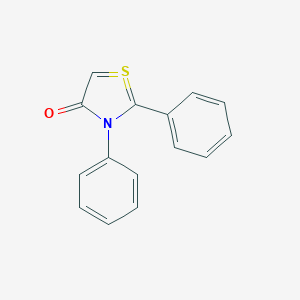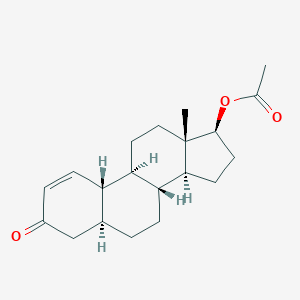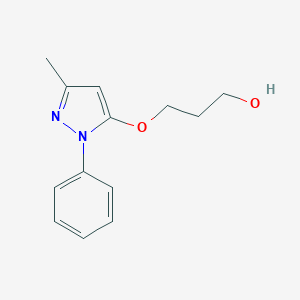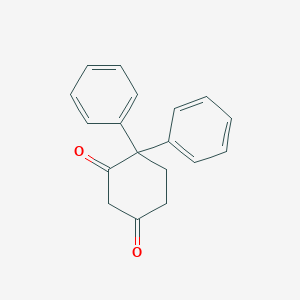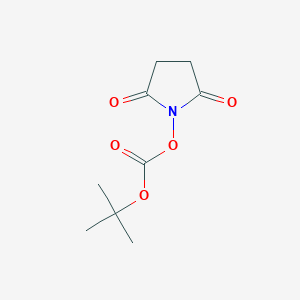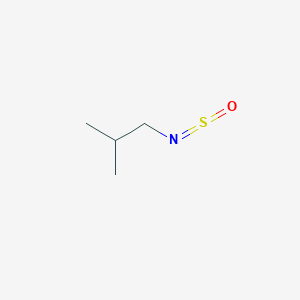
2-Methyl-N-sulfinyl-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N-sulfinyl-1-propanamine, also known as Methylsulfonylmethane (MSM), is a naturally occurring organic compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and has a slightly bitter taste. MSM is widely used in the scientific community due to its unique properties and potential benefits.
Wirkmechanismus
The exact mechanism of action of MSM is not fully understood. However, it is believed that MSM works by reducing inflammation, promoting the production of collagen, and reducing oxidative stress.
Biochemical and Physiological Effects:
MSM has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. MSM has also been shown to promote the production of collagen, which is important for maintaining healthy skin, hair, and nails. Additionally, MSM has been shown to reduce oxidative stress, which can help prevent cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
MSM has several advantages for use in lab experiments. It is readily available, inexpensive, and has a low toxicity profile. However, MSM does have some limitations. It can be difficult to dissolve in some solvents, and it may interfere with some analytical techniques.
Zukünftige Richtungen
There are several future directions for research on MSM. One area of interest is the potential use of MSM in the treatment of cancer. MSM has been shown to have anti-cancer properties and may be useful in combination with other cancer treatments. Another area of interest is the potential use of MSM in the treatment of neurodegenerative diseases, such as Alzheimer's disease. MSM has been shown to have neuroprotective properties and may be useful in preventing or slowing the progression of these diseases. Additionally, further research is needed to fully understand the mechanism of action of MSM and its potential benefits in various conditions.
Conclusion:
In conclusion, MSM is a naturally occurring organic compound that has been extensively studied in scientific research. It has several potential benefits, including anti-inflammatory, antioxidant, and analgesic properties. MSM has been studied for its potential use in the treatment of various conditions, including arthritis, allergies, and skin conditions. Further research is needed to fully understand the potential benefits of MSM and its mechanism of action.
Synthesemethoden
MSM can be synthesized through several methods, including the reaction of dimethyl sulfoxide (DMSO) with hydrogen peroxide and sodium hydroxide. The reaction results in the formation of MSM and water. Another method involves the reaction of DMSO with hydrogen sulfide gas to produce MSM and water.
Wissenschaftliche Forschungsanwendungen
MSM has been extensively studied in scientific research due to its potential benefits. It has been shown to have anti-inflammatory, antioxidant, and analgesic properties. MSM has also been studied for its potential use in the treatment of various conditions, including arthritis, allergies, and skin conditions.
Eigenschaften
CAS-Nummer |
13165-71-4 |
|---|---|
Produktname |
2-Methyl-N-sulfinyl-1-propanamine |
Molekularformel |
C4H9NOS |
Molekulargewicht |
119.19 g/mol |
IUPAC-Name |
2-methyl-1-(sulfinylamino)propane |
InChI |
InChI=1S/C4H9NOS/c1-4(2)3-5-7-6/h4H,3H2,1-2H3 |
InChI-Schlüssel |
MPVFGQNTNALIII-UHFFFAOYSA-N |
SMILES |
CC(C)CN=S=O |
Kanonische SMILES |
CC(C)CN=S=O |
Synonyme |
2-Methyl-N-sulfinyl-1-propanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



